![molecular formula C8H6ClN3 B2857992 3-Chloro-4-imidazol-1-ylpyridine CAS No. 1525430-16-3](/img/structure/B2857992.png)
3-Chloro-4-imidazol-1-ylpyridine
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Overview
Description
3-Chloro-4-imidazol-1-ylpyridine is a compound that contains an imidazole ring. Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of imidazoles has seen significant advances in recent years . A review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of 3-chloro-4-(1H-imidazol-1-yl)pyridine, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antifungal Properties
Imidazole-containing chalcones, which could potentially include 3-chloro-4-(1H-imidazol-1-yl)pyridine, have been shown to be strongly effective against Aspergillus fumigatus , the causative agent for the disease pulmonary aspergillosis .
Anti-Aspergillus Activity
The compound (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, which contains an imidazole moiety, has been synthesized and is suitable for anti-aspergillus activity study . This suggests that 3-chloro-4-(1H-imidazol-1-yl)pyridine could also be used in similar studies.
Antitumor Potential
Imidazole-containing compounds have been evaluated for their antitumor potential against different cell lines . This suggests that 3-chloro-4-(1H-imidazol-1-yl)pyridine could also be used in cancer research.
Anti-Candida Activity
Certain imidazole-containing compounds have shown significant anti-Candida albicans profile . This suggests that 3-chloro-4-(1H-imidazol-1-yl)pyridine could also be used in studies related to Candida albicans.
Drug Development
Imidazole is an important synthon in the development of new drugs . Therefore, 3-chloro-4-(1H-imidazol-1-yl)pyridine could potentially be used in the development of new therapeutic agents.
Mechanism of Action
Target of Action
3-Chloro-4-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole moiety . Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole is a key component of several important biological molecules, such as histidine and purines . Therefore, it is plausible that 3-Chloro-4-(1H-imidazol-1-yl)pyridine could potentially affect pathways involving these molecules.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 3-Chloro-4-(1H-imidazol-1-yl)pyridine.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that 3-Chloro-4-(1H-imidazol-1-yl)pyridine could potentially have diverse effects at the molecular and cellular levels.
Action Environment
The chemical properties of imidazole, such as its amphoteric nature and high solubility in polar solvents , suggest that factors such as pH and solvent polarity could potentially influence the action of 3-Chloro-4-(1H-imidazol-1-yl)pyridine.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-imidazol-1-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-10-2-1-8(7)12-4-3-11-6-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAXTSHATPWTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N2C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(1H-imidazol-1-yl)pyridine |
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